molecular formula C23H24N2O5S B12679276 1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate CAS No. 94200-19-8

1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate

Cat. No.: B12679276
CAS No.: 94200-19-8
M. Wt: 440.5 g/mol
InChI Key: SXDIIWZYPMEROH-PAPIATJZSA-M
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Description

1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate is a complex organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.51 g/mol . This compound is known for its unique structural features, which include a quinolinium core and a nitrophenyl group connected via a butadienyl linker. It has applications in various scientific fields due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate typically involves multi-step organic reactions. The general synthetic route includes the following steps:

Chemical Reactions Analysis

1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinolinium core can interact with nucleic acids and proteins. These interactions can lead to the modulation of various biochemical pathways, contributing to its biological activities .

Comparison with Similar Compounds

1-Ethyl-2-(4-(4-nitrophenyl)buta-1,3-dienyl)quinolinium ethanesulphonate can be compared with similar compounds such as:

Properties

CAS No.

94200-19-8

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

ethanesulfonate;1-ethyl-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]quinolin-1-ium

InChI

InChI=1S/C21H19N2O2.C2H6O3S/c1-2-22-19(16-13-18-8-4-6-10-21(18)22)9-5-3-7-17-11-14-20(15-12-17)23(24)25;1-2-6(3,4)5/h3-16H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b7-3+,9-5+;

InChI Key

SXDIIWZYPMEROH-PAPIATJZSA-M

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C=C/C3=CC=C(C=C3)[N+](=O)[O-].CCS(=O)(=O)[O-]

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=CC3=CC=C(C=C3)[N+](=O)[O-].CCS(=O)(=O)[O-]

Origin of Product

United States

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